

Technical Guide: Fmoc-N-amido-PEG5-azide for Advanced Drug Development

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| Compound of Interest | | |
|----------------------|-------------------------|-----------|
| Compound Name: | Fmoc-N-amido-PEG5-azide | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-N-amido-PEG5-azide**, a crucial building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications, and detailed experimental considerations.

Core Compound Data

Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule widely employed in bioconjugation and medicinal chemistry. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group. This combination of functionalities makes it an ideal tool for the synthesis of complex biomolecules.

| Property | Value | Reference |
|---------------------|--------------------------|-----------|
| CAS Number | 2924480-17-9 | [1] |
| Molecular Formula | C27H36N4O7 | |
| Molecular Weight | 528.60 g/mol | _ |
| Appearance | White to off-white solid | _ |
| Solubility | Soluble in DMSO, DMF | _ |
| Storage Temperature | -20°C | _ |



Applications in Drug Development

The primary application of **Fmoc-N-amido-PEG5-azide** is in the construction of PROTACs. PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2]

The **Fmoc-N-amido-PEG5-azide** serves as a flexible linker connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The azide group allows for a highly specific and efficient covalent linkage to an alkyne-modified binding moiety through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

Experimental Protocols

The synthesis of a PROTAC using **Fmoc-N-amido-PEG5-azide** typically involves two key steps: Fmoc deprotection and the subsequent click chemistry reaction.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the amine, enabling further conjugation.

Materials:

- Fmoc-N-amido-PEG5-azide
- 20% Piperidine in Dimethylformamide (DMF)
- Dimethylformamide (DMF)
- Nitrogen gas
- Reaction vessel

Procedure:

• Dissolve Fmoc-N-amido-PEG5-azide in DMF in a reaction vessel.



- Add 20% piperidine in DMF to the solution.
- Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the piperidine and DMF under reduced pressure.
- Wash the resulting amine-PEG5-azide product with a suitable solvent (e.g., diethyl ether) to remove residual piperidine and dry under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized linker to an alkyne-containing molecule (e.g., a POI ligand).

Materials:

- Amine-PEG5-azide (from step 3.1)
- Alkyne-modified molecule of interest
- Copper(II) sulfate (CuSO₄)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of water and a cosolvent (e.g., DMSO, t-butanol)[5]

Procedure:

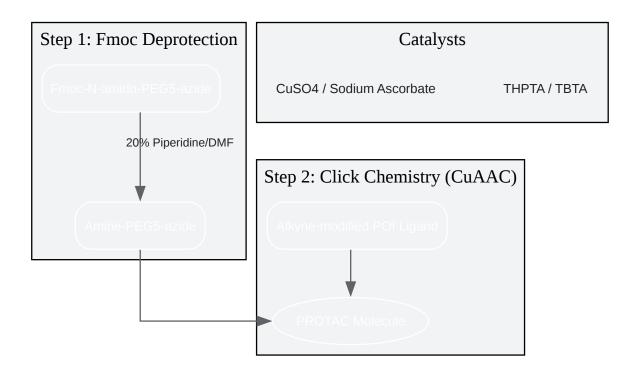
• Dissolve the alkyne-modified molecule and the amine-PEG5-azide in the chosen solvent system in a reaction vessel.



- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare the copper catalyst solution by mixing CuSO₄ and the THPTA or TBTA ligand in the reaction buffer.
- Add the copper catalyst solution to the mixture of the alkyne and azide.
- Initiate the reaction by adding the sodium ascorbate solution.
- Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
 Monitor progress by TLC or LC-MS.[6]
- Upon completion, the resulting PROTAC can be purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC molecule using **Fmoc-N-amido-PEG5-azide**.



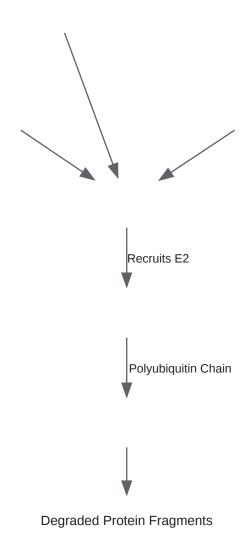


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Caption: PROTAC synthesis workflow.

General PROTAC Mechanism of Action

This diagram outlines the cellular mechanism by which a PROTAC molecule induces the degradation of a target protein.



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Caption: PROTAC mechanism of action.



Conclusion

Fmoc-N-amido-PEG5-azide is a versatile and valuable tool for researchers in drug development. Its well-defined structure and reactivity allow for the efficient and specific synthesis of complex molecules like PROTACs. The methodologies outlined in this guide provide a solid foundation for the successful application of this linker in pioneering new therapeutic strategies for a wide range of diseases.

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